molecular formula C18H27N3O5 B14562175 Glycyl-L-leucyl-O-methyl-L-tyrosine CAS No. 61650-31-5

Glycyl-L-leucyl-O-methyl-L-tyrosine

Cat. No.: B14562175
CAS No.: 61650-31-5
M. Wt: 365.4 g/mol
InChI Key: IFLQDJSILSLFEJ-GJZGRUSLSA-N
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Description

Glycyl-L-leucyl-O-methyl-L-tyrosine is a tripeptide composed of glycine, leucine, and O-methylated tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-leucyl-O-methyl-L-tyrosine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of glycine, leucine, and O-methylated tyrosine. The protected glycine is first coupled with protected leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting dipeptide is then deprotected and coupled with protected O-methylated tyrosine under similar conditions to yield the final tripeptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-leucyl-O-methyl-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Glycyl-L-leucyl-O-methyl-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive peptides.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycyl-L-leucyl-O-methyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-leucyl-L-tyrosine: Similar structure but lacks the O-methyl group.

    Glycyl-L-tyrosyl-L-leucine: Different sequence of amino acids.

    Leucyl-glycyl-glycine: Different composition and sequence.

Uniqueness

Glycyl-L-leucyl-O-methyl-L-tyrosine is unique due to the presence of the O-methyl group on the tyrosine residue, which can significantly alter its chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

61650-31-5

Molecular Formula

C18H27N3O5

Molecular Weight

365.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C18H27N3O5/c1-11(2)8-14(20-16(22)10-19)17(23)21-15(18(24)25)9-12-4-6-13(26-3)7-5-12/h4-7,11,14-15H,8-10,19H2,1-3H3,(H,20,22)(H,21,23)(H,24,25)/t14-,15-/m0/s1

InChI Key

IFLQDJSILSLFEJ-GJZGRUSLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O)NC(=O)CN

Origin of Product

United States

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